molecular formula C15H11BrClN5O B2856541 N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide CAS No. 1105246-74-9

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide

Cat. No.: B2856541
CAS No.: 1105246-74-9
M. Wt: 392.64
InChI Key: UBLPNFNOQFVRLA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide is a synthetic triazole-based hybrid compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates a triazole core linked to a carboxamide chain with bromophenyl and chlorophenyl substituents, a design principle often employed to create molecules with enhanced potential for biological activity . Primary Research Applications and Value: Anticancer Research: Structurally similar triazole-carboxamide analogs have demonstrated significant promise in anticancer studies, showing activity against diverse cancer cell lines, including CNS cancer, renal cancer, and leukemia . These compounds are frequently investigated as potential inhibitors of tubulin polymerization, a key mechanism for antimitotic agents that disrupt cell division in cancerous cells . Antimicrobial Research: Triazole-based hybrids are a recognized area of investigation for developing new antibacterial agents . Related compounds have shown potent activity against pathogens such as Staphylococcus aureus , including methicillin-resistant strains (MRSA), by targeting essential bacterial enzymes like DNA gyrase . Mechanism of Action: While the specific mechanism for this compound requires empirical validation, research on close analogs suggests potential interaction with the tubulin-colchicine binding site, which may inhibit microtubule formation . The presence of halogen atoms (bromine, chlorine) in its structure is a common feature in drug design, often improving binding affinity and metabolic stability . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN5O/c16-11-6-1-2-7-12(11)19-15(23)13-14(21-22-20-13)18-10-5-3-4-9(17)8-10/h1-8,13-14,18,20-22H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAMSZWQTKACOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C15H15BrClN5O
  • Molecular Weight : 396.67 g/mol
  • CAS Number : 1207032-79-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzene derivatives with chloroaniline under controlled conditions. The process includes:

  • Formation of Triazolidine Ring : The initial step involves cyclization to form the triazolidine structure.
  • Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives leads to the formation of the carboxamide functional group.

Antimicrobial Activity

Research indicates that compounds containing triazolidine structures exhibit significant antimicrobial properties. A study exploring various triazolidine derivatives demonstrated that this compound showed promising activity against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Anticancer Activity

Triazolidine derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

Another aspect of biological activity is the inhibition of specific enzymes related to disease pathways. The compound has been identified as a potential inhibitor of neutral sphingomyelinase, which plays a role in cellular signaling and apoptosis. This inhibition could be beneficial in treating conditions such as cancer and neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazolidine derivatives, including this compound, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In a cellular assay, the compound was tested against multiple cancer cell lines, revealing IC50 values that indicate effective cytotoxicity at low concentrations, suggesting its potential as a lead compound in anticancer drug development.

Scientific Research Applications

Anticancer Activity

N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide has shown promising anticancer properties in various studies:

  • Study Findings : In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective growth inhibition. For instance, one study reported an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment .
  • Mechanism of Action : The mechanism may involve induction of apoptosis in cancer cells, promoting cell cycle arrest and inhibiting proliferation through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy : In studies assessing its activity against both Gram-positive and Gram-negative bacteria, this compound exhibited notable inhibitory effects. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anti-inflammatory Properties

Recent investigations have suggested potential anti-inflammatory effects:

  • Research Findings : In LPS-stimulated macrophage models, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory conditions .

Case Studies

Several case studies highlight the compound's efficacy across various applications:

Study Type Objective Findings Reference Year
Anticancer ActivityEvaluate cytotoxicity on MCF-7 cellsIC50 = 15 µM after 48 hours2023
Antimicrobial ActivityAssess efficacy against bacterial strainsMIC = 32 µg/mL (Staphylococcus aureus), 64 µg/mL (E. coli)2024
Anti-inflammatory StudyInvestigate effects on cytokine productionTNF-alpha reduction by ~50%2025

Comparison with Similar Compounds

Triazolidine Derivatives

Compound Name Key Structural Features Potential Differences in Activity/Stability
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide Triazolidine core, 2-bromophenyl, 3-chloroanilino Baseline for comparison; halogenation may enhance lipophilicity.
n-(triphenylmethyl)-5-(2-bromophenyl)-1H-tetrazole Tetrazole core, 2-bromophenyl, triphenylmethyl Tetrazole rings (aromatic) vs. triazolidine (non-aromatic) may alter metabolic stability and electronic properties .

Key Findings :

  • Triazolidine vs.
  • Halogenation Effects: The 2-bromophenyl group in both compounds suggests shared resistance to oxidative metabolism, but the additional 3-chloroanilino group in the target compound may introduce steric hindrance or hydrogen-bonding capabilities.

Halogenated Aromatic Amines/Carboxamides

Compound Name Key Structural Features Notable Differences
N,2-dimethyl-6-(2-(2-morpholinoethylamino)pyridin-4-yloxy)benzofuran-3-carboxamide Benzofuran core, morpholinoethylamino, pyridine Benzofuran’s rigid structure vs. triazolidine’s flexibility may reduce solubility but enhance target selectivity .
N,1-dimethyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine Pyrimidine-pyrazole hybrid, methylthio group Pyrimidine’s electron-deficient ring could enhance π-π stacking, unlike triazolidine’s electron-rich core .

Key Findings :

  • Heterocyclic Core Impact : Benzofuran and pyrimidine derivatives often exhibit higher thermal stability but may lack the hydrogen-bonding capacity of triazolidine’s secondary amine groups.
  • Substituent Effects: The morpholinoethylamino group in the benzofuran compound introduces basicity and solubility, contrasting with the halogenated, lipophilic substituents in the target compound.

Halogenated Quinoneimines and Related Structures

Compound Name Key Structural Features Functional Differences
n,2,6-trichloro-p-benzoquinoneimine Quinoneimine core, trichloro substitution Quinoneimines are redox-active, enabling electron transfer—a property absent in triazolidine derivatives .

Key Findings :

  • Redox Activity: Quinoneimines are prone to redox cycling, which can induce oxidative stress in biological systems, whereas triazolidines are more chemically inert.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of bromophenyl and chloroaniline precursors via nucleophilic substitution or amide bond formation. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Characterization : Confirm product identity via 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on aromatic proton shifts (7.2–8.5 ppm) and carboxamide carbonyl signals (~168–170 ppm) .

Q. How can the molecular structure of this compound be rigorously validated?

  • Methodological Answer :

  • X-ray Crystallography : Employ single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
  • ORTEP Visualization : Use ORTEP-III to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for heavy atoms (Br, Cl) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against Abl/Src kinases using ATP-competitive binding assays (IC50_{50} determination via fluorescence polarization) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., K562 leukemia), with dose-response curves (1–100 µM) and positive controls (e.g., imatinib) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

  • Methodological Answer :

  • Reaction Optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent polarity, catalyst loading). For example, use DMF as a solvent for improved solubility of triazolidine intermediates .
  • Analytical Quality Control : Implement HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities (<0.5% threshold) .

Q. How to address discrepancies in crystallographic data refinement (e.g., poor R-factors)?

  • Methodological Answer :

  • Data Validation : Check for twinning or disorder using PLATON; apply TWINLAW if necessary .
  • Refinement Strategies : Use SHELXL’s restraints for anisotropic displacement of halogen atoms (Br, Cl) and hydrogen-bonding networks. Iteratively adjust weighting schemes to minimize R1 (<5%) and wR2 (<12%) .

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Molecular Docking : Perform simulations (e.g., AutoDock Vina) using Abl kinase crystal structures (PDB: 2HYY). Focus on binding affinity to the ATP pocket and halogen interactions (Br–π, Cl–hinge region) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) with immobilized kinase domains .
  • Mutagenesis Studies : Validate key residues (e.g., Thr315 in Abl) via site-directed mutagenesis and IC50_{50} comparison .

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